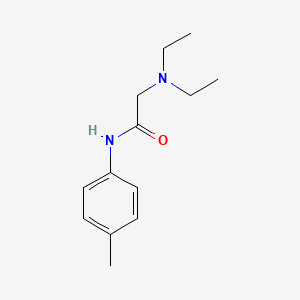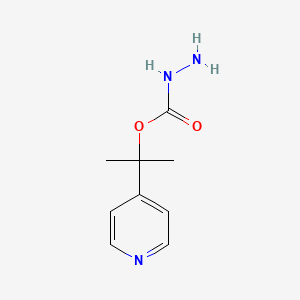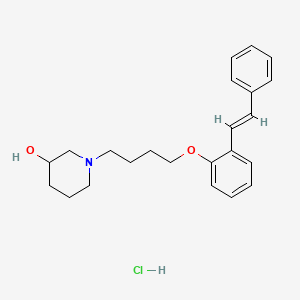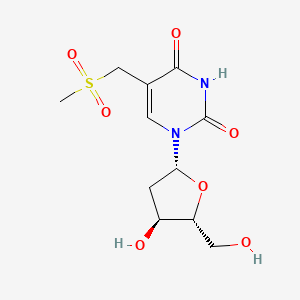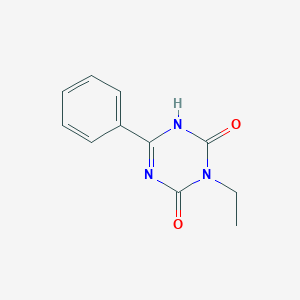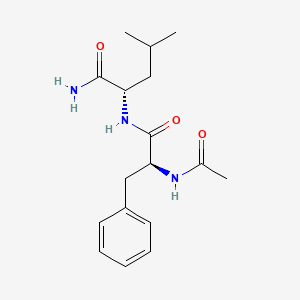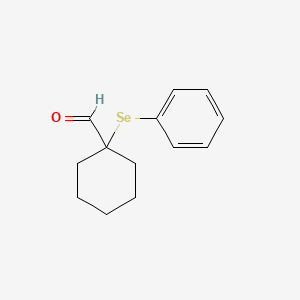
6-Methyl-1H-benzimidazol-2-yl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1H-benzimidazol-2-yl thiocyanate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-benzimidazol-2-yl thiocyanate typically involves the condensation of 1,2-diaminobenzene with methyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 6-Methyl-1H-benzimidazol-2-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of functionalized benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Functionalized benzimidazole derivatives.
科学的研究の応用
6-Methyl-1H-benzimidazol-2-yl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
作用機序
The mechanism of action of 6-Methyl-1H-benzimidazol-2-yl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can bind to metal ions, affecting enzyme activity and disrupting cellular processes. The benzimidazole ring can interact with nucleic acids and proteins, leading to various biological effects .
類似化合物との比較
Benzimidazole: The parent compound with a wide range of biological activities.
2-Methylbenzimidazole: Similar structure but lacks the thiocyanate group.
Thiabendazole: A benzimidazole derivative with antifungal properties
Uniqueness: 6-Methyl-1H-benzimidazol-2-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
66558-19-8 |
|---|---|
分子式 |
C9H7N3S |
分子量 |
189.24 g/mol |
IUPAC名 |
(6-methyl-1H-benzimidazol-2-yl) thiocyanate |
InChI |
InChI=1S/C9H7N3S/c1-6-2-3-7-8(4-6)12-9(11-7)13-5-10/h2-4H,1H3,(H,11,12) |
InChIキー |
CQACPFGNCIDOMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


